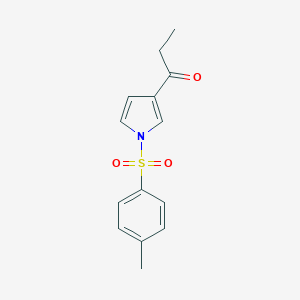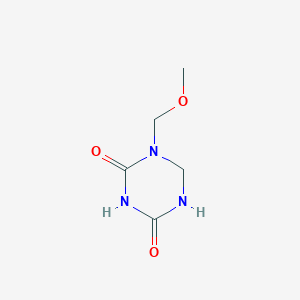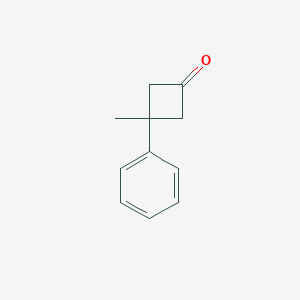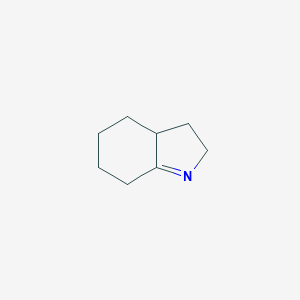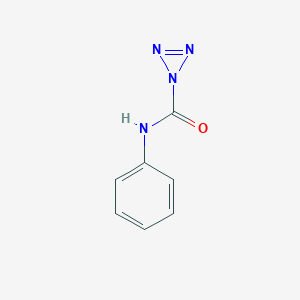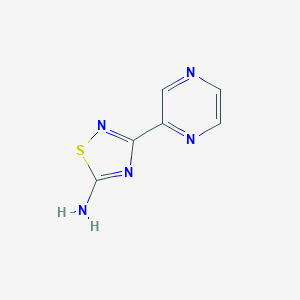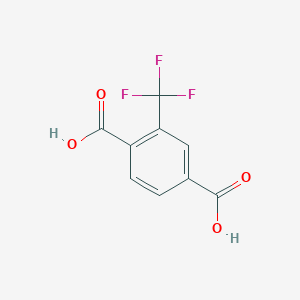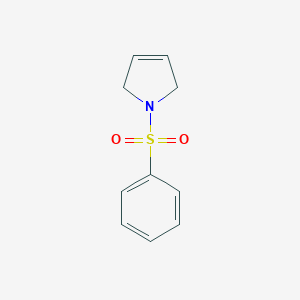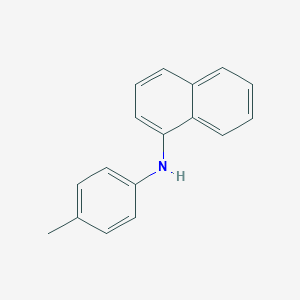
1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine, also known as FMP, is a synthetic compound that has been extensively studied for its potential in medicinal chemistry. It belongs to the class of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for various applications.
Mechanism of Action
The mechanism of action of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine involves the modulation of various signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. It also interacts with various cellular targets such as DNA, RNA, and proteins. The exact mechanism of action of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine is still under investigation, and further studies are required to elucidate its mode of action.
Biochemical and Physiological Effects:
1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has been found to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anti-apoptotic activity. It has also been found to modulate various neurotransmitters such as dopamine, serotonin, and glutamate. 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has been shown to have a good safety profile, and no significant adverse effects have been reported in preclinical studies.
Advantages and Limitations for Lab Experiments
1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has several advantages and limitations for lab experiments. Its unique chemical structure makes it a promising candidate for various applications. It is relatively easy to synthesize and can be purified by various techniques. However, 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has limited solubility in water, which can limit its use in some experiments. Further studies are required to optimize the formulation of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine for various applications.
Future Directions
For 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine research include in vivo studies, clinical trials, and development of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine analogs.
Synthesis Methods
The synthesis of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 2-methoxyaniline with 1-(2-furoyl)piperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine. The purity of 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine can be enhanced by various purification techniques such as recrystallization, column chromatography, and HPLC.
Scientific Research Applications
1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential in medicinal chemistry. It has shown promising results in various scientific research applications such as cancer therapy, neuroprotection, and antimicrobial activity.
Cancer Therapy: 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has been found to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor metastasis. It has been studied in various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
Neuroprotection: 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has been found to protect neurons from oxidative stress, inflammation, and excitotoxicity. It has been studied in various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Antimicrobial Activity: 1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine has been found to exhibit antimicrobial activity against various bacterial and fungal strains. It has been studied in various infections such as urinary tract infections, skin infections, and respiratory tract infections.
properties
CAS RN |
5272-56-0 |
|---|---|
Product Name |
1-(2-Furoyl)-4-(2-methoxyphenyl)piperazine |
Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
furan-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-6-3-2-5-13(14)17-8-10-18(11-9-17)16(19)15-7-4-12-21-15/h2-7,12H,8-11H2,1H3 |
InChI Key |
SYXINOCTZCPNLE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CO3 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CO3 |
solubility |
42.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



